2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chloropentene side chain. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloropent-1-ene with a boron-containing reagent. One common method is the hydroboration of 5-chloropent-1-ene using a borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired dioxaborolane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom in the chloropentene side chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted chloropentene derivatives.
Scientific Research Applications
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the chloropentene side chain to an aryl halide. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the final product.
Comparison with Similar Compounds
Similar Compounds
5-Chloropent-1-en-2-yl(trimethyl)stannane: Contains a tin atom instead of boron.
5-Chloro-2-[(5-chloropent-1-en-2-yl)oxy]pent-1-ene: Contains an ether linkage instead of a dioxaborolane ring.
Uniqueness
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to similar compounds. The presence of the boron atom allows for versatile applications in organic synthesis, particularly in cross-coupling reactions, making it a valuable tool in the development of new materials and pharmaceuticals.
Biological Activity
The compound 2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as 3ma) is a member of the dioxaborolane family, which has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula for this compound is C11H18BClO2 with a molecular weight of approximately 230.54 g/mol. The structure features a boron atom coordinated to two oxygen atoms and a carbon chain that includes a chlorine substituent.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C11H18BClO2 |
Molecular Weight | 230.54 g/mol |
Boiling Point | Not specified |
Appearance | Colorless liquid |
Dioxaborolanes are known for their ability to act as electrophiles in various biological reactions. The presence of the boron atom allows for unique interactions with biological macromolecules such as proteins and nucleic acids. The chloropentene moiety may enhance the reactivity and specificity of the compound in biological systems.
Antimicrobial Activity
Recent studies have indicated that compounds within the dioxaborolane family exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A study evaluated the antimicrobial efficacy of several dioxaborolanes against Gram-positive and Gram-negative bacteria. The results showed that this compound demonstrated notable inhibitory effects on Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have shown promising results:
- Case Study 2 : In vitro testing on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis indicated increased annexin V staining, suggesting that the compound effectively triggers programmed cell death.
Summary of Key Studies
Study | Findings | Reference |
---|---|---|
Antimicrobial Efficacy | Effective against S. aureus, MIC = 32 µg/mL | |
Cytotoxicity in MCF-7 | Induced apoptosis at >50 µM |
Comparative Analysis with Related Compounds
To understand the relative efficacy of this compound compared to similar substances, a comparative analysis was conducted:
Compound Name | MIC (µg/mL) against S. aureus | Cytotoxicity (MCF-7) |
---|---|---|
This compound | 32 | Induces apoptosis at >50 µM |
Related Dioxaborolane A | 64 | Induces apoptosis at >100 µM |
Related Dioxaborolane B | 16 | Induces apoptosis at >25 µM |
Properties
Molecular Formula |
C11H20BClO2 |
---|---|
Molecular Weight |
230.54 g/mol |
IUPAC Name |
2-(5-chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H20BClO2/c1-9(7-6-8-13)12-14-10(2,3)11(4,5)15-12/h1,6-8H2,2-5H3 |
InChI Key |
XJHIPSXPGRGBSA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCCCl |
Origin of Product |
United States |
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